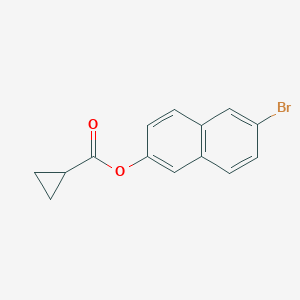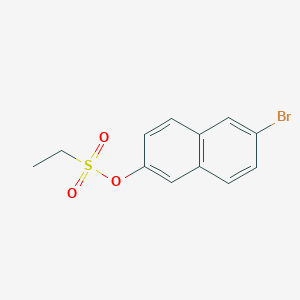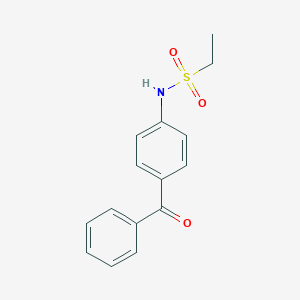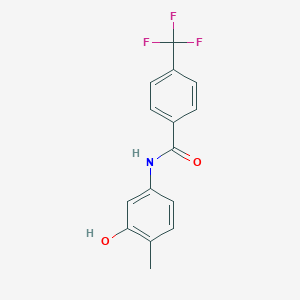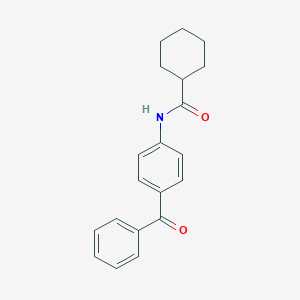
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate, also known as BHT-4-MBS, is a synthetic antioxidant that is widely used in scientific research. This compound is known for its ability to prevent oxidation and degradation of various organic compounds, including lipids, proteins, and nucleic acids. BHT-4-MBS has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Mecanismo De Acción
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate exerts its antioxidant effects by scavenging free radicals and preventing the formation of reactive oxygen species. This compound can also chelate metal ions, which can catalyze the formation of free radicals. This compound has been shown to inhibit lipid peroxidation by stabilizing lipid radicals and preventing the propagation of lipid peroxides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has several advantages for use in laboratory experiments. This compound is stable and has a long shelf life, which makes it easy to store and use. This compound is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, this compound has some limitations, including its potential to interfere with certain assays and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Another area of interest is the development of novel derivatives of this compound with improved antioxidant activity and reduced toxicity. Additionally, further research is needed to elucidate the mechanisms underlying the antioxidant and anti-inflammatory effects of this compound in different biological systems.
Conclusion:
In conclusion, this compound is a synthetic antioxidant that has been extensively studied for its potential applications in scientific research. This compound has been shown to prevent oxidation and degradation of various organic compounds and to have several biochemical and physiological effects in different biological systems. This compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop novel derivatives with improved properties.
Métodos De Síntesis
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate can be synthesized using a variety of methods, including the reaction of 3-tert-butyl-4-hydroxyphenol with p-anisidine followed by sulfonation with chlorosulfonic acid. The resulting compound can be purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-Tert-butyl-4-hydroxyphenyl4-methoxybenzenesulfonate has been used extensively in scientific research as an antioxidant and free radical scavenger. This compound has been shown to prevent lipid peroxidation in various biological systems, including cell membranes, lipoproteins, and mitochondria. This compound has also been shown to protect against oxidative damage in various tissues, including the liver, heart, and brain.
Propiedades
Fórmula molecular |
C17H20O5S |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
(3-tert-butyl-4-hydroxyphenyl) 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-17(2,3)15-11-13(7-10-16(15)18)22-23(19,20)14-8-5-12(21-4)6-9-14/h5-11,18H,1-4H3 |
Clave InChI |
GPBXOPSDVJXWIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)O |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



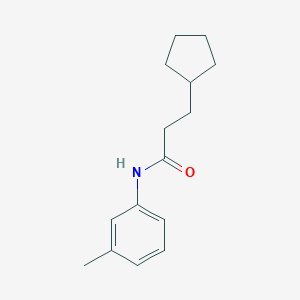
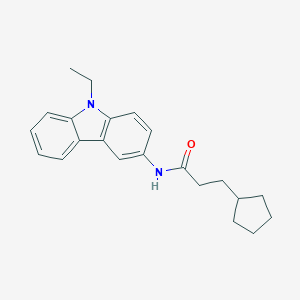
![Methyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B310155.png)
![Methyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B310156.png)
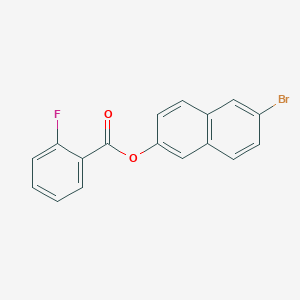
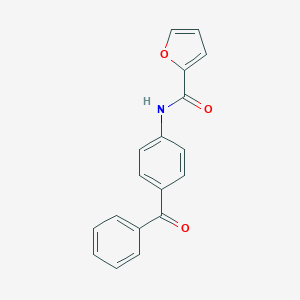

![2-Methyl-5-{[(2-methylphenyl)sulfonyl]amino}phenyl2-methylbenzenesulfonate](/img/structure/B310166.png)
